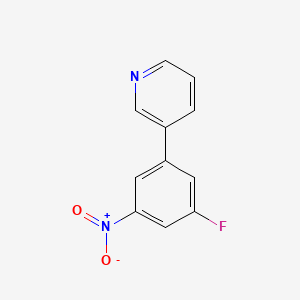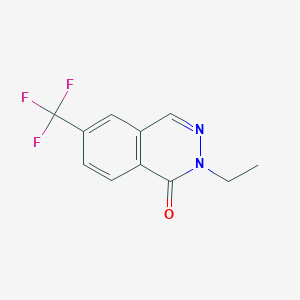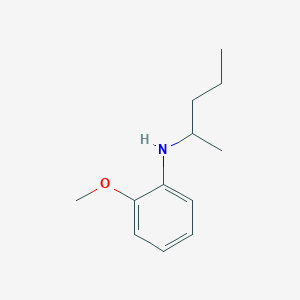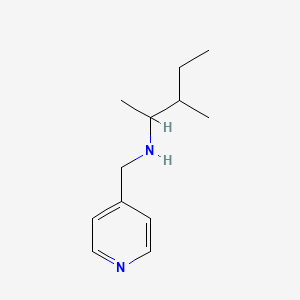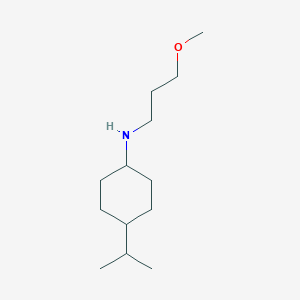
(2,6-Dimethyloxan-4-yl)hydrazine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(2,6-Dimethyloxan-4-yl)hydrazine is a chemical compound with the molecular formula C7H16N2O It is a derivative of oxane (tetrahydropyran) with two methyl groups at positions 2 and 6, and a hydrazine group at position 4
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of (2,6-Dimethyloxan-4-yl)hydrazine typically involves the reaction of 2,6-dimethyltetrahydropyran with hydrazine. The reaction is carried out under controlled conditions to ensure the selective formation of the desired product. The reaction can be represented as follows:
2,6-Dimethyltetrahydropyran+Hydrazine→this compound
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The process typically includes steps such as purification and isolation to obtain the compound in high purity.
化学反応の分析
Types of Reactions
(2,6-Dimethyloxan-4-yl)hydrazine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: It can be reduced to form hydrazine derivatives.
Substitution: The hydrazine group can participate in substitution reactions with various electrophiles.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and electrophiles (e.g., alkyl halides). The reactions are typically carried out under controlled temperature and pressure conditions to ensure the desired outcomes.
Major Products
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield oxides, while substitution reactions may produce various substituted hydrazine derivatives.
科学的研究の応用
(2,6-Dimethyloxan-4-yl)hydrazine has several scientific research applications, including:
Chemistry: It is used as a reagent in organic synthesis and as a building block for the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activity and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a precursor for drug development.
Industry: It is used in the production of various chemicals and materials.
作用機序
The mechanism of action of (2,6-Dimethyloxan-4-yl)hydrazine involves its interaction with molecular targets such as enzymes and receptors. The hydrazine group can form covalent bonds with nucleophilic sites on proteins, leading to inhibition or modulation of their activity. The specific pathways involved depend on the biological context and the target molecules.
類似化合物との比較
Similar Compounds
(2,6-Dimethyltetrahydropyran): A precursor in the synthesis of (2,6-Dimethyloxan-4-yl)hydrazine.
(2,6-Dimethylpyran-4-yl)hydrazine: A structurally similar compound with different substitution patterns.
(2,6-Dimethyl-4-hydrazinopyridine): Another hydrazine derivative with a pyridine ring instead of an oxane ring.
Uniqueness
This compound is unique due to its specific substitution pattern and the presence of both methyl and hydrazine groups. This combination of functional groups imparts distinct chemical and biological properties, making it a valuable compound for research and industrial applications.
特性
分子式 |
C7H16N2O |
|---|---|
分子量 |
144.21 g/mol |
IUPAC名 |
(2,6-dimethyloxan-4-yl)hydrazine |
InChI |
InChI=1S/C7H16N2O/c1-5-3-7(9-8)4-6(2)10-5/h5-7,9H,3-4,8H2,1-2H3 |
InChIキー |
DLFCZAKVGZBUCX-UHFFFAOYSA-N |
正規SMILES |
CC1CC(CC(O1)C)NN |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


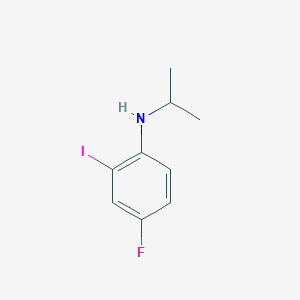
![2-Fluoro-2-[2-(trifluoromethyl)thiophen-3-yl]acetic acid](/img/structure/B13252808.png)

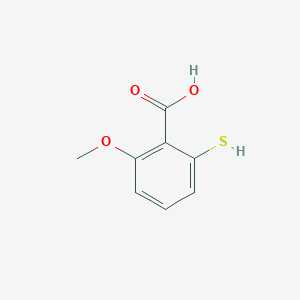
![1-{[(3,4-Dibromophenyl)methyl]amino}-2-methylpropan-2-ol](/img/structure/B13252831.png)
![4-{2-[(2-Methylpropyl)sulfanyl]ethyl}piperidine](/img/structure/B13252833.png)
![(5R)-3,4-Dihydroxy-5-[(1R)-1-hydroxy-2-(4H-1,2,4-triazol-3-ylsulfanyl)ethyl]-2,5-dihydrofuran-2-one](/img/structure/B13252834.png)
![(2Z)-2-[(3-nitrophenyl)methylidene]cyclopentan-1-one](/img/structure/B13252838.png)

